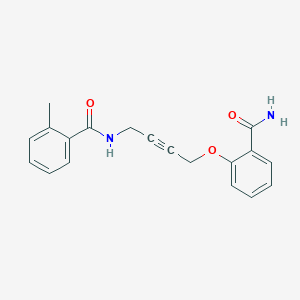

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune response. TAK-659 has been studied for its potential use in the treatment of various B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related phenoxyalkanoic acids and their derivatives have been explored, highlighting methods for preparing complex organic compounds. These studies often focus on the reactions of hydroxybenzamides with halogenated acids, aiming to obtain variously substituted phenoxyalkanoic acids. Such research is foundational for developing new pharmaceuticals and materials with specific properties. For example, the synthesis of 2-phenoxyalkanoic acids and their derivatives showcases the chemical versatility of phenoxy compounds in creating novel molecules (Lupea et al., 2006).

Environmental Impact and Fate

Research into the occurrence, fate, and behavior of parabens, which share structural similarities with the compound , in aquatic environments provides insight into the environmental impact of widely used organic compounds. These studies help understand how such chemicals, once released into the environment, can undergo degradation or persist, potentially affecting ecosystems and human health. The environmental persistence and potential endocrine-disrupting effects of parabens underscore the importance of monitoring and managing the environmental impact of synthetic compounds (Haman et al., 2015).

Metabolic Studies

Metabolic studies on compounds like N,N-dimethylbenzamides provide valuable insights into how such molecules are processed in biological systems, including their potential conversion to metabolites with different properties and activities. Understanding the metabolic pathways and stability of these compounds is crucial for drug development, as it influences their efficacy, toxicity, and overall pharmacokinetic profile. For instance, the metabolism of N,N-dimethylbenzamides by rat liver microsomes has been investigated to understand the formation of N-methylbenzamides and formaldehyde, illustrating the metabolic transformations that can occur (Constantino et al., 1992).

properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14-8-2-3-9-15(14)19(23)21-12-6-7-13-24-17-11-5-4-10-16(17)18(20)22/h2-5,8-11H,12-13H2,1H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNYLANEDPWWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)